

A Comprehensive Technical Guide to Dibenzo-24-crown-8: Properties, Synthesis, and Complexation

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Compound of Interest

Compound Name: *Dibenzo-24-crown-8*

Cat. No.: *B080794*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Dibenzo-24-crown-8** (DB24C8), a macrocyclic polyether with significant applications in supramolecular chemistry, materials science, and analytical chemistry. This document details its core characteristics, experimental protocols for its synthesis and for studying its complexation behavior, and visual representations of key processes.

Core Physical and Chemical Properties

Dibenzo-24-crown-8 is a white, crystalline solid at room temperature.^[1] Its structure, characterized by a 24-membered ring containing eight oxygen atoms interspersed with ethylene bridges and two benzene rings, imparts a unique ability to form stable complexes with various cations.^[2] This property is central to its utility as a phase-transfer catalyst and in the construction of molecular machines like rotaxanes.

Physicochemical Data

The key physicochemical properties of **Dibenzo-24-crown-8** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₂ O ₈	
Molecular Weight	448.51 g/mol	
CAS Number	14174-09-5	
Melting Point	103-105 °C	
Boiling Point	~517 °C (estimate)	
Density	~1.16 g/cm ³ (estimate)	
Appearance	White to light yellow powder/crystal	
Solubility	Soluble in hot methanol.	

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Dibenzo-24-crown-8**.

Technique	Key Features	Reference
¹ H NMR	Signals corresponding to the aromatic and aliphatic protons of the crown ether structure.	[3]
¹³ C NMR	Resonances for the carbon atoms in the benzene rings and the ethylene oxide units.	[3]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound.	
Infrared (IR)	Characteristic peaks for C-O-C (ether) and aromatic C-H bonds.	

Experimental Protocols

This section provides detailed methodologies for the synthesis of a **Dibenzo-24-crown-8** derivative and for the investigation of its cation complexation via solvent extraction.

Synthesis of a Dibenzo-24-crown-8-functionalized Monomer

While the direct synthesis of the parent **Dibenzo-24-crown-8** involves the reaction of catechol with the appropriate ω,ω' -dichloropolyether, this section details the synthesis of a derivative, 2-(1,6-Dioxo-2,5-diaza-7-oxamyl)**dibenzo-24-crown-8**, which is useful for creating functional polymers.[\[1\]](#)[\[4\]](#)

Step 1: Synthesis of N-(2-Carboxy**dibenzo-24-crown-8**)-succinimide[\[4\]](#)

- To a stirred solution of 2-carboxy**dibenzo-24-crown-8** (0.970 mmol) and N-hydroxysuccinimide (0.980 mmol) in 20 mL of DMF, add dicyclohexylcarbodiimide (1.27 mmol).
- Stir the reaction mixture at room temperature for 48 hours.
- Filter the solution by suction filtration to remove the white precipitate (dicyclohexylurea).
- Evaporate the filtrate in vacuo.
- Purify the crude product by silica gel column chromatography using a methanol:dichloromethane (1:19) eluent.
- Recrystallize the product from isopropanol to afford the succinimide derivative as a white solid.

Step 2: Synthesis of 2-[(2-Aminoethyl) carbamoyl]**dibenzo-24-crown-8**[\[4\]](#)

- Add a solution of N-(2-Carboxy**dibenzo-24-crown-8**) succinimide (0.990 mmol) in 12 mL of acetonitrile to a solution of ethylenediamine (20.0 mmol) in 8 mL of acetonitrile.
- Stir the mixture at room temperature for 2 hours.

- Filter the solution to remove any precipitate and wash with acetonitrile.
- Evaporate the filtrate in vacuo to obtain the crude amine product as a pale yellow solid. This product is typically used in the next step without further purification.

Step 3: Synthesis of 2-(1,6-Dioxo-2,5-diaza-7-oxamyl)**dibenzo-24-crown-8**[\[4\]](#)

- To a mixture of the crude amine from Step 2 and triethylamine (1.94 mmol) in 6 mL of dichloromethane at 0 °C, add acryloyl chloride (1.84 mmol).
- Stir the resulting mixture at 0 °C for 1 hour, and then at room temperature for 19 hours.
- Quench the reaction with a saturated sodium bicarbonate solution (6 mL) and dilute with dichloromethane.
- Perform an extraction and re-extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with a saturated NaCl aqueous solution, dry over MgSO₄, filter, and evaporate in vacuo to yield the final monomer.

Solvent Extraction of Barium(II) with **Dibenzo-24-crown-8**

This protocol describes a method for the extractive separation of trace levels of barium using **Dibenzo-24-crown-8**.[\[5\]](#)

Materials:

- Standard solution of Barium(II)
- Picric acid solution (0.008-0.05 M)
- **Dibenzo-24-crown-8** solution in nitrobenzene (0.0008-0.01 M)
- Stripping agents: Nitric acid (1-10 M), Hydrochloric acid (0.1-2.0 M), Perchloric acid (1-10 M), or Hydrobromic acid (1-8 M)
- Separatory funnels

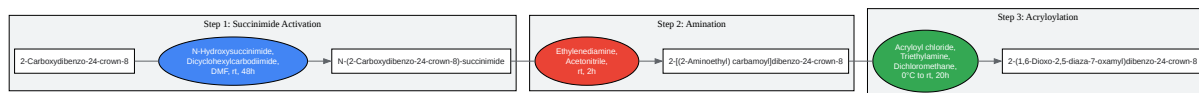
- pH meter
- Spectrophotometer or other suitable analytical instrument for barium determination

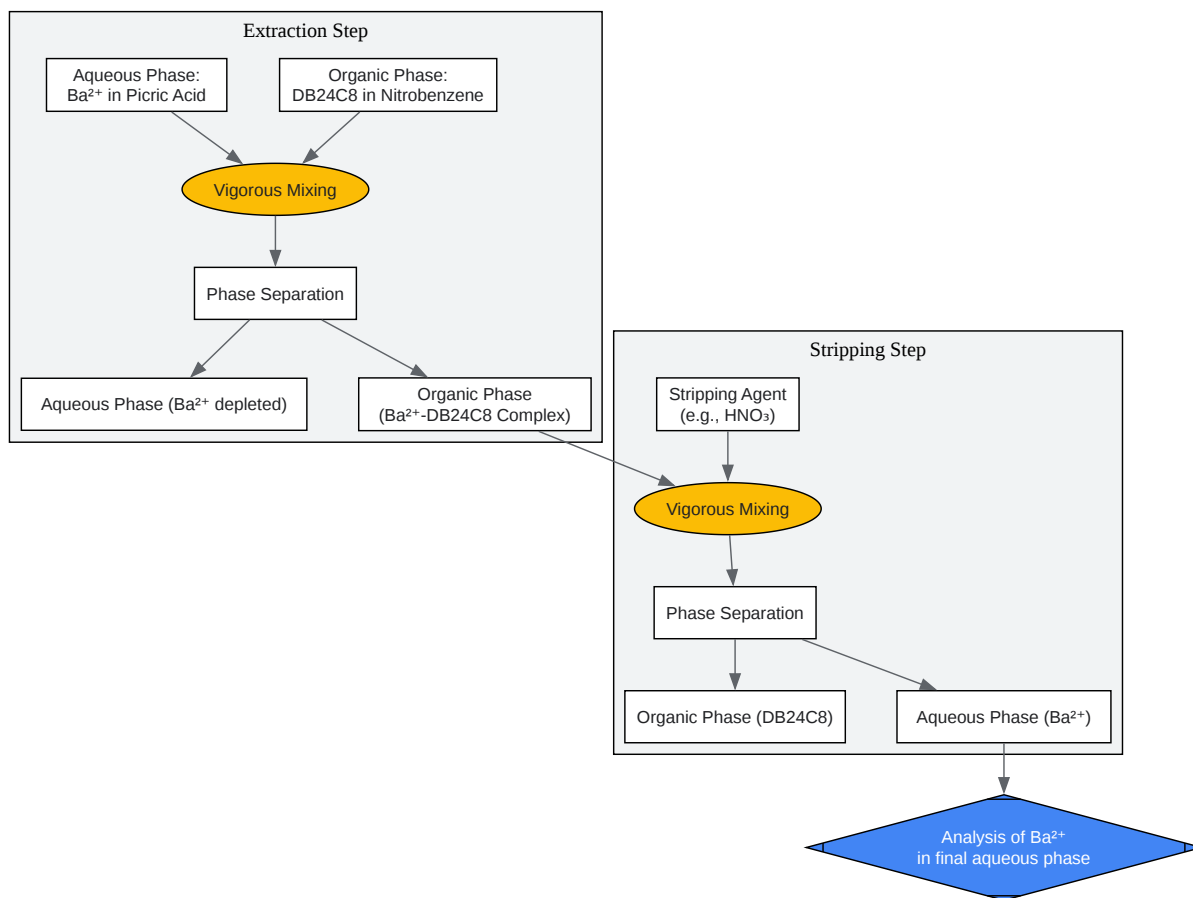
Procedure:

- Take an aqueous solution containing a known amount of Barium(II) (e.g., 2.5-25 ppm) and adjust the picric acid concentration to be within the range of 0.008-0.05 M.
- Transfer the aqueous solution to a separatory funnel.
- Add an equal volume of the **Dibenzo-24-crown-8** solution in nitrobenzene.
- Shake the funnel vigorously for a sufficient time to ensure complete extraction equilibrium.
- Allow the two phases to separate completely.
- Separate the organic phase containing the barium-crown ether complex.
- To strip the barium from the organic phase, add an equal volume of the chosen stripping agent (e.g., 1 M HNO₃) to the separatory funnel containing the organic phase.
- Shake vigorously to transfer the barium back to the aqueous phase.
- Allow the phases to separate and collect the aqueous phase.
- Analyze the barium concentration in the stripped aqueous phase using a suitable analytical technique.

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate the synthesis of a **Dibenzo-24-crown-8** derivative and the experimental workflow for cation extraction.





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